molecular formula C19H18BrN3S B4627702 3-[(4-bromobenzyl)sulfanyl]-5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

3-[(4-bromobenzyl)sulfanyl]-5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

Cat. No.: B4627702
M. Wt: 400.3 g/mol
InChI Key: VALFSBFEQYOCCS-UHFFFAOYSA-N
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Description

3-[(4-bromobenzyl)sulfanyl]-5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C19H18BrN3S and its molecular weight is 400.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-allyl-3-[(4-bromobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole is 399.04048 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

4-Allyl-3-[(4-bromobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole derivatives have been explored for their potential anticancer properties. A study by Alam (2022) synthesized novel eugenol 1,2,3-triazole derivatives and evaluated their anticancer activity against breast cancer cells. One derivative, 3-(4-((4-allyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N'-(4-methylbenzoyl) benzohydrazide, demonstrated significant cytotoxicity against MDA-MB-231 and MCF-7 cells, suggesting potential as anticancer leads (Alam, 2022).

Antimicrobial Activities

Triazole derivatives, including those similar to 4-allyl-3-[(4-bromobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole, have shown antimicrobial properties. Kaneria et al. (2016) reported the synthesis of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives and their screening against various bacterial and fungal strains, indicating their potential in antimicrobial applications (Kaneria et al., 2016).

Chemical Synthesis and Molecular Structure

In the field of chemical synthesis, 4H-1,2,4-triazoles serve as important building blocks. Trost et al. (2004) described the use of allyl systems in Mo-catalyzed asymmetric allylic alkylation, involving 4H-1,2,4-triazoles. This highlights their role in the synthesis of complex molecules with potential applications in various fields (Trost et al., 2004).

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(3-methylphenyl)-4-prop-2-enyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3S/c1-3-11-23-18(16-6-4-5-14(2)12-16)21-22-19(23)24-13-15-7-9-17(20)10-8-15/h3-10,12H,1,11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALFSBFEQYOCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2CC=C)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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